molecular formula C21H23N7O2 B11590430 N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11590430
M. Wt: 405.5 g/mol
InChI Key: NHZNDDQDRURFAW-UHFFFAOYSA-N
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Description

N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that features a unique structure combining imidazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrimidine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Biological Activity

N-ethyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates imidazole and triazine moieties, which are often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N7O2C_{21}H_{23}N_{7}O_{2} with a molecular weight of 405.5 g/mol. The IUPAC name provides insight into its structural complexity, indicating multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N7O2
Molecular Weight405.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C21H23N7O2/c1...

The biological activity of this compound can be attributed to its interaction with various biological targets including enzymes and receptors. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy in biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites could alter signaling pathways related to cell growth and differentiation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that imidazole-containing compounds often possess significant antimicrobial properties. For instance:

  • Mechanism : Disruption of microbial cell membranes or inhibition of nucleic acid synthesis.

Anticancer Activity

The triazine derivatives have been explored for their potential in cancer therapy:

  • Case Study : A study demonstrated that related triazine compounds induced apoptosis in cancer cell lines through caspase activation.

Anti-inflammatory Effects

Compounds similar to N-ethyl derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

Recent studies have focused on synthesizing derivatives of N-ethyl compounds to enhance their biological activity and selectivity.

Case Studies:

  • Synthesis and Evaluation : Novel complexes derived from imidazole and triazine were synthesized and evaluated for their anticancer properties in vitro.
    • Findings : Certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the imidazole moiety significantly influenced biological potency.

Properties

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-ethyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H23N7O2/c1-3-24-20(29)15-12-16-19(25-18-14(2)6-4-9-28(18)21(16)30)27(17(15)22)10-5-8-26-11-7-23-13-26/h4,6-7,9,11-13,22H,3,5,8,10H2,1-2H3,(H,24,29)

InChI Key

NHZNDDQDRURFAW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCCN4C=CN=C4

Origin of Product

United States

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